6-Chloromethylimidazo[1,2-a]pyridine hydrochloride
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Contemporary Chemical Research
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov This versatile structure is a key component in numerous pharmaceutical agents with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com The inherent drug-like qualities of this scaffold have made it a focal point for the development of novel therapeutic agents. nih.gov Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) all feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic importance. nih.gov
The significance of this heterocyclic system also extends to materials science, where its structural characteristics are exploited in the development of novel materials. mdpi.com The ongoing exploration of imidazo[1,2-a]pyridine derivatives continues to yield compounds with promising biological profiles, driving further research into the synthesis and functionalization of this important molecular framework.
Overview of Functionalized Imidazo[1,2-a]pyridines as Versatile Synthetic Building Blocks
Functionalized imidazo[1,2-a]pyridines serve as highly adaptable building blocks in organic synthesis, enabling the construction of diverse and complex molecules. The strategic introduction of various functional groups onto the imidazo[1,2-a]pyridine core allows for a wide range of chemical transformations, providing access to extensive libraries of compounds for biological screening.
The reactivity of the imidazo[1,2-a]pyridine ring system allows for functionalization at several positions, with the C3 position being particularly susceptible to electrophilic substitution. However, methods for the selective functionalization of other positions, including the pyridine (B92270) ring, have also been developed, further expanding the synthetic utility of this scaffold. The introduction of reactive groups, such as halogens or chloromethyl moieties, provides synthetic handles for subsequent cross-coupling reactions, nucleophilic substitutions, and other transformations, making these derivatives invaluable intermediates in multistep syntheses.
Specific Context of 6-Chloromethylimidazo[1,2-a]pyridine Hydrochloride as a Key Intermediate
Within the diverse family of functionalized imidazo[1,2-a]pyridines, this compound stands out as a particularly valuable synthetic intermediate. The presence of the chloromethyl group at the 6-position of the pyridine ring introduces a highly reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of substituents, including amines, thiols, and carbon nucleophiles, thereby enabling the synthesis of a broad range of derivatives.
The hydrochloride salt form of this compound enhances its stability and handling properties, making it a convenient precursor for further chemical modifications. The strategic placement of the reactive chloromethyl group on the pyridine portion of the scaffold, away from the more electronically sensitive imidazole (B134444) ring, allows for selective transformations, preserving the core structure while enabling diverse derivatization. This makes this compound a crucial building block in the synthesis of targeted molecules for medicinal chemistry and drug discovery programs. For instance, it serves as a key precursor in the synthesis of analogues of biologically active compounds like Zolpidem. jocpr.comnih.govresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈Cl₂N₂ |
| Molecular Weight | 203.07 g/mol |
| Appearance | Solid |
| Reactivity | The chloromethyl group is a reactive site for nucleophilic substitution. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZZCSFUMJALKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-90-9 | |
| Record name | Imidazo[1,2-a]pyridine, 6-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960235-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies of 6 Chloromethylimidazo 1,2 a Pyridine Hydrochloride
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group at the C6 position of the imidazo[1,2-a]pyridine (B132010) ring is analogous to a benzylic halide. This structural feature makes the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack, proceeding readily through an S_N2 mechanism. This reactivity allows for the facile introduction of a wide variety of functional groups, making it a versatile building block for creating diverse libraries of derivatives.
The primary reaction pathway for the 6-chloromethyl group is its use as an alkylating agent. When treated with various nucleophiles, the chlorine atom is displaced, forming a new bond between the methylene carbon and the nucleophile. This results in the formation of a diverse array of 6-substituted methyl-imidazo[1,2-a]pyridine derivatives. The hydrochloride salt form of the starting material typically requires the use of a base to neutralize the HCl and liberate the free, more reactive form of the nucleophile.
The electrophilic nature of the 6-chloromethyl group permits reactions with a broad spectrum of heteroatom and carbon nucleophiles.
Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can readily displace the chloride to form the corresponding 6-(aminomethyl)imidazo[1,2-a]pyridine derivatives. These reactions are fundamental in medicinal chemistry for linking the imidazo[1,2-a]pyridine core to other pharmacophores or for introducing basic side chains to modulate physicochemical properties.
Oxygen Nucleophiles: Alkoxides and phenoxides react to form ether linkages, yielding 6-(alkoxymethyl)- or 6-(aryloxymethyl)imidazo[1,2-a]pyridine derivatives. These reactions are typically carried out under basic conditions to deprotonate the parent alcohol or phenol, thereby increasing its nucleophilicity.
Sulfur Nucleophiles: Thiolates, generated from thiols, are excellent soft nucleophiles that react efficiently with the 6-chloromethyl group to produce thioethers (sulfides). This reaction provides a robust method for introducing sulfur-containing moieties into the molecule.
Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide or enolates, can also be employed to form new carbon-carbon bonds. For instance, the reaction of a related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine, with acetonitrile (B52724) demonstrates this reactivity. In a key step for creating antifungal agents, the chloromethyl group is functionalized at the 2-position with an acetonitrile group, showcasing the utility of this transformation.
| Nucleophile Type | Example Nucleophile | Resulting Linkage | Product Class |
| Nitrogen | Piperidine | C-N | 6-(Piperidin-1-ylmethyl)imidazo[1,2-a]pyridine |
| Oxygen | Sodium Phenoxide | C-O | 6-(Phenoxymethyl)imidazo[1,2-a]pyridine |
| Sulfur | Sodium Thiophenoxide | C-S | 6-((Phenylthio)methyl)imidazo[1,2-a]pyridine |
| Carbon | Sodium Cyanide | C-C | 2-(Imidazo[1,2-a]pyridin-6-yl)acetonitrile |
Transformations and Functionalization of the Imidazo[1,2-a]pyridine Ring System
Beyond the reactivity of the side chain, the imidazo[1,2-a]pyridine core can undergo various transformations to introduce additional substituents or to build more complex polycyclic structures.
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it amenable to electrophilic aromatic substitution. Theoretical and experimental studies have shown that the imidazole (B134444) part of the bicycle is more activated towards electrophiles than the pyridine (B92270) part. Specifically, the C3 position is the most nucleophilic and is the predominant site of substitution. rsc.orgnih.gov
Reactions such as halogenation are highly regioselective. For example, various substituted imidazo[1,2-a]pyridines can be efficiently and regioselectively chlorinated or brominated at the C3 position using sodium chlorite (B76162) (NaClO₂) or sodium bromite (B1237846) (NaBrO₂) as the halogen source in the presence of acetic acid. nih.gov This high regioselectivity provides a reliable method for introducing a handle for further functionalization, such as cross-coupling reactions. rsc.orgnih.gov
| Reaction | Reagent | Position of Substitution | Product Example | Reference(s) |
| Chlorination | NaClO₂, AcOH | C3 | 3-Chloro-6-(chloromethyl)imidazo[1,2-a]pyridine | nih.gov |
| Bromination | NaBrO₂, AcOH | C3 | 3-Bromo-6-(chloromethyl)imidazo[1,2-a]pyridine | nih.gov |
The introduction of a halogen atom onto the imidazo[1,2-a]pyridine ring, either at the C3 position via electrophilic substitution or present in the starting material (e.g., a 6-iodo derivative), opens the door to a wealth of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. It is widely used to introduce aryl or heteroaryl substituents. For instance, 6-iodoimidazo[1,2-a]pyridine (B1303834) derivatives have been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate 6-aryl-imidazo[1,2-a]pyridine structures. nih.govresearchgate.net Similarly, 3-bromoimidazo[1,2-a]pyridines, synthesized as described above, are excellent substrates for Suzuki-Miyaura reactions. nih.gov
Mizoroki-Heck Reaction: This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. This method has been applied to 6-iodoimidazo[1,2-a]pyridine derivatives to introduce alkyl chains by reacting them with substrates like benzyl (B1604629) acrylate, using Pd(OAc)₂ as the catalyst. frontiersin.org
| Reaction Type | Starting Material | Coupling Partner | Catalyst | Product Type | Reference(s) |
| Suzuki-Miyaura | 6-Iodoimidazo[1,2-a]pyridine deriv. | Arylboronic acid | Pd(PPh₃)₄ | 6-Arylimidazo[1,2-a]pyridine | nih.govresearchgate.net |
| Mizoroki-Heck | 6-Iodoimidazo[1,2-a]pyridine deriv. | Benzyl acrylate | Pd(OAc)₂ | 6-Alkene-substituted imidazo[1,2-a]pyridine | frontiersin.org |
Functionalized imidazo[1,2-a]pyridines can serve as precursors for the synthesis of more complex, fused polycyclic aromatic systems through intramolecular or intermolecular cyclization reactions. These domino or tandem reactions can rapidly build molecular complexity from simple starting materials.
One such strategy involves the reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids. This process proceeds through a domino sequence of Michael addition, decarboxylation, oxidation, and C-H bond activation/annulation to yield complex polyaromatic structures like dibenzoisochromenoimidazo[1,2-a]pyridin-6-ones. rsc.org Another approach involves the triflic anhydride-mediated annulation of 2H-azirines with 2-chloropyridines to construct the imidazo[1,2-a]pyridine core itself, demonstrating a cyclization strategy to form the fundamental ring system. acs.org These advanced methods highlight the utility of the imidazo[1,2-a]pyridine scaffold in constructing elaborate heterocyclic frameworks.
Advanced Spectroscopic and Computational Approaches in the Study of Imidazo 1,2 a Pyridine Chemistry
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 6-Chloromethylimidazo[1,2-a]pyridine hydrochloride. Both ¹H and ¹³C NMR spectra offer a detailed map of the molecular framework.
In the ¹H NMR spectrum of the imidazo[1,2-a]pyridine (B132010) core, protons on the pyridine (B92270) and imidazole (B134444) rings resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants (J-values) are highly sensitive to the substitution pattern. For a 6-chloro substituted derivative, the electron-withdrawing nature of the chlorine atom influences the electronic environment of the nearby protons. The chloromethyl (-CH₂Cl) group introduces a characteristic singlet in the upfield region, typically around δ 4.5-5.0 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons of the fused heterocyclic system appear in the downfield region (δ 110-150 ppm), while the carbon of the chloromethyl group is observed at a more shielded position. The specific chemical shifts are crucial for confirming the position of the substituents on the imidazo[1,2-a]pyridine scaffold. chemicalbook.comchemicalbook.com
Table 1: Representative ¹H NMR Spectral Data for the 6-Chloromethylimidazo[1,2-a]pyridine Moiety Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent and experimental conditions.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| H-2/H-3 | ~ 7.5 - 8.0 | Singlet / Doublet | - |
| H-5 | ~ 7.6 - 8.5 | Doublet | J ≈ 9.0 |
| H-7 | ~ 7.0 - 7.5 | Doublet of doublets | J ≈ 9.0, 2.0 |
| H-8 | ~ 8.0 - 9.0 | Doublet | J ≈ 2.0 |
| -CH₂Cl | ~ 4.7 - 4.9 | Singlet | - |
Mass Spectrometry Techniques for Product Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate gas-phase ions of the molecule for analysis.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high confidence. This is critical for confirming the identity of newly synthesized compounds. The isotopic pattern observed for the molecular ion is also highly informative; the presence of chlorine results in a characteristic (M+2) peak with an intensity of approximately one-third of the molecular ion peak (M+), confirming the presence of a single chlorine atom in the structure.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce structural information and confirm the connectivity of the atoms within the molecule. This information is also valuable for identifying impurities and reaction byproducts.
X-ray Crystallography for Precise Structural Confirmation and Conformational Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For the imidazo[1,2-a]pyridine system, this technique offers precise measurements of bond lengths, bond angles, and torsional angles, confirming the planar nature of the fused heterocyclic ring system. iucr.org
While a crystal structure for this compound is not publicly available, data from closely related derivatives, such as (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, reveal key structural features. iucr.org In this related structure, the 6-chloroimidazo[1,2-a]pyridine (B40424) moiety is nearly planar. iucr.org Such analyses confirm the arrangement of substituents and provide insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. iucr.org This information is invaluable for understanding the solid-state properties of the compound and for validating the results of computational models.
Table 2: Selected Bond Lengths from a Crystal Structure of a 6-Chloroimidazo[1,2-a]pyridine Derivative Source: Adapted from crystallographic data of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. iucr.org
| Bond | Bond Length (Å) |
| N2—C7 | 1.330 |
| C1—C7 | 1.381 |
| N1—C1 | 1.388 |
| N1—C6 | 1.379 |
| C5—C6 | 1.411 |
| C4—C5 | 1.353 |
Computational Chemistry and Theoretical Modeling of Imidazo[1,2-a]pyridine Systems
Computational chemistry serves as a powerful complement to experimental techniques, providing deep insights into the electronic structure, stability, and reactivity of imidazo[1,2-a]pyridine systems.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the properties of imidazo[1,2-a]pyridine derivatives. nih.govnih.govscirp.org Methods like B3LYP and B3PW91, combined with appropriate basis sets (e.g., 6-311G(d,p)), allow for the optimization of molecular geometries and the calculation of various electronic properties. nih.govscirp.org
These calculations can predict bond lengths and angles that are often in good agreement with experimental X-ray data. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides crucial information about the molecule's reactivity. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability and reactivity. nih.gov For instance, DFT calculations on a related 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) derivative yielded a HOMO-LUMO gap of 4.7951 eV using the B3LYP method. nih.gov
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
| Descriptor | Symbol | Formula | Significance |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Chemical stability and reactivity |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Electron escaping tendency |
| Electrophilicity Index | ω | μ²/2η | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For a molecule like 6-Chloromethylimidazo[1,2-a]pyridine, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bond connecting the chloromethyl group to the imidazo[1,2-a]pyridine core.
By simulating the molecule's movement in a solvent environment, MD can help identify the most stable conformations and the energy barriers between them. This information is particularly relevant when studying the interaction of the molecule with biological targets, as the conformational preferences can significantly influence binding affinity and activity. The Automated Topology Builder (ATB) is one resource that can help generate the necessary parameters (topologies) for such simulations. uq.edu.au
DFT methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For the synthesis and functionalization of imidazo[1,2-a]pyridines, DFT calculations can be used to compare different possible reaction pathways and determine the most energetically favorable one. By calculating the activation energies associated with each transition state, researchers can predict the feasibility of a proposed mechanism and understand the factors that control the reaction's selectivity. This predictive power is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to compounds like this compound. mdpi.com
Role of 6 Chloromethylimidazo 1,2 a Pyridine Hydrochloride As a Versatile Synthetic Building Block in Diversified Chemical Research
Construction of Complex Heterocyclic Architectures
The reactive chloromethyl group of 6-chloromethylimidazo[1,2-a]pyridine hydrochloride is a key feature that allows for its use in the construction of complex, fused heterocyclic systems. This is often achieved through multicomponent reactions (MCRs) and tandem reactions, which offer an efficient pathway to structurally diverse molecules from simple starting materials. beilstein-journals.orgrsc.orgnih.gov
One prominent strategy for the synthesis of complex heterocyclic structures is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction involving an amidine, an aldehyde, and an isocyanide. sciforum.netmdpi.com This methodology can be adapted to synthesize novel imidazo[1,2-a]pyridine-containing peptidomimetics. nih.govsemanticscholar.org For instance, a tandem approach combining the GBBR with the Ugi reaction has been successfully employed to create hybrid molecules with significant molecular diversity. nih.govsemanticscholar.org
Furthermore, the imidazo[1,2-a]pyridine (B132010) core can be expanded to form tetracyclic fused systems through one-pot three-component reactions. beilstein-journals.org These reactions can proceed via a GBBR followed by a retro-aza-ene reaction and subsequent nucleophilic attack of the in-situ generated imidazo[1,2-a]pyridine bearing an isocyanate group. beilstein-journals.org The synthesis of fused imidazo[1,2-a]pyridines, such as naphtho[1',2':4,5]imidazo[1,2-a]pyridines, has also been achieved through cascade C(sp²)-H functionalization reactions. rsc.org
The synthesis of fused imidazoles and pyrimidinones (B12756618) from 2-aminoazines represents another avenue for constructing complex heterocyclic architectures. researchgate.net Additionally, the reaction of imidazo[1,2-a]pyridines with various reagents can lead to a diverse range of fused heterocycles, showcasing the versatility of this scaffold in organic synthesis. organic-chemistry.org The development of synthetic routes to bis(imidazo[1,2-a]pyridinyl)methanes further highlights the utility of this building block in creating larger, more complex structures. researchgate.netresearchgate.net
Table 1: Examples of Complex Heterocyclic Architectures from Imidazo[1,2-a]pyridine Derivatives
| Product Class | Synthetic Method | Key Features |
| Imidazo[1,2-a]pyridine-containing peptidomimetics | Tandem Groebke–Blackburn–Bienaymé and Ugi reactions | Creation of hybrid molecules with significant molecular diversity. |
| Tetracyclic fused imidazo[1,2-a]pyridines | One-pot three-component reactions | Efficient assembly of complex polycyclic systems. |
| Naphtho[1',2':4,5]imidazo[1,2-a]pyridines | Cascade C(sp²)-H functionalization | Expansion of the aromatic system. |
| Fused imidazoles and pyrimidinones | Reactions with 2-aminoazines | Versatile construction of related heterocyclic systems. |
| Bis(imidazo[1,2-a]pyridinyl)methanes | Reaction with aromatic aldehydes | Dimerization to form larger molecular structures. |
Design and Synthesis of Ligands for Catalysis and Coordination Chemistry (Non-Biological Focus)
The imidazo[1,2-a]pyridine framework is an attractive scaffold for the design of ligands for transition metal-catalyzed reactions and coordination chemistry. The ability to introduce various functional groups onto this core allows for the fine-tuning of the electronic and steric properties of the resulting ligands.
A notable example is the synthesis of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine-based ruthenium complexes. These complexes have demonstrated high activity as catalysts in the transfer hydrogenation of ketones. acs.orgresearchgate.net The synthesis of such ligands often involves the condensation of appropriately substituted aminopyridines with α-halocarbonyl compounds. nih.gov The resulting polydentate ligands can then be complexed with transition metals to generate active catalysts.
The development of imidazole-based N,N-bidentate ligands has also been a focus of research, with applications in manganese-catalyzed coupling reactions of nitriles with alcohols. rsc.org While not directly starting from 6-chloromethylimidazo[1,2-a]pyridine, the synthetic strategies employed could be adapted to incorporate this versatile building block. For example, the chloromethyl group could be converted to an aminomethyl or other coordinating group to create a bidentate or tridentate ligand.
Furthermore, ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines provides a method for the functionalization of the imidazole (B134444) ring, which can be a step towards more complex ligand structures. rsc.org The coordination chemistry of imidazo[1,2-a]pyridine-based ligands with various transition metals, including gold(III), has also been explored, revealing interesting biological and chemical properties of the resulting complexes. nih.gov
Table 2: Imidazo[1,2-a]pyridine-Based Ligands and their Applications in Catalysis
| Ligand Type | Metal Complex | Catalytic Application |
| 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine | Ruthenium(II) | Transfer hydrogenation of ketones |
| Imidazole-based N,N-bidentate ligands | Manganese | Coupling of nitriles with alcohols |
| Functionalized imidazo[1,2-a]pyridines | Ruthenium | C-3 oxidative olefination |
| Imidazo[1,2-a]pyridine derivatives | Gold(III) | Explored for biological and chemical properties |
Precursor in the Synthesis of Advanced Functional Materials (e.g., Optoelectronic Materials, Polymers)
The unique photophysical properties of the imidazo[1,2-a]pyridine scaffold make it a promising candidate for the development of advanced functional materials, particularly in the field of optoelectronics. rsc.orgijrpr.com These compounds often exhibit strong fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs). nih.gov
The emission properties of imidazo[1,2-a]pyridine-based dyes can be tuned by modifying the substituents on the heterocyclic core. tandfonline.com For instance, bright V-shaped bis-imidazo[1,2-a]pyridine fluorophores with emissions ranging from near-UV to deep-blue have been synthesized. nih.gov The introduction of donor and acceptor groups can influence the optoelectronic properties of these materials. researchgate.net The inherent fluorescence of the imidazo[1,2-a]pyridine core has also been harnessed for the development of fluorescent probes for the detection of various analytes. nih.govmdpi.com
In addition to small molecules, this compound can serve as a precursor for the synthesis of functional polymers. For example, it can be envisioned that this compound could be used to introduce the fluorescent imidazo[1,2-a]pyridine moiety as a side chain in conjugated polymers like poly(p-phenylene vinylene) (PPV). rsc.orgnih.gov The synthesis of pyridine-grafted copolymers with fluorescent properties has been demonstrated, showcasing the potential of incorporating such heterocyclic units into polymeric structures. mdpi.com The development of fluorescent polymers containing pyridine (B92270) moieties has been shown to be a promising strategy for creating highly efficient sensors.
Table 3: Optoelectronic Properties and Applications of Imidazo[1,2-a]pyridine-Based Materials
| Material Type | Key Property | Potential Application |
| Bright V-shaped bis-imidazo[1,2-a]pyridine fluorophores | Near-UV to deep-blue emission | Organic Light-Emitting Diodes (OLEDs) |
| Donor-acceptor substituted imidazo[1,2-a]pyridines | Tunable optoelectronic properties | Optoelectronic devices |
| Imidazo[1,2-a]pyridine-based fluorescent probes | Selective fluorescence quenching/enhancement | Chemical sensors |
| Imidazo[1,2-a]pyridine-grafted polymers | Fluorescence | Advanced functional materials, sensors |
Future Directions and Emerging Research Avenues in Imidazo 1,2 a Pyridine Chemistry
Exploration of Novel and Highly Efficient Synthetic Methodologies
The traditional synthesis of imidazo[1,2-a]pyridines, often involving the condensation of 2-aminopyridines with α-haloketones (the Tschitschibabin reaction), is being supplemented and surpassed by a variety of innovative and efficient methods. bio-conferences.orgacs.org The focus of modern synthetic chemistry is to improve yields, reduce reaction times, minimize waste, and avoid harsh conditions.
Key areas of exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction rates and improve the efficiency of imidazo[1,2-a]pyridine (B132010) synthesis. bio-conferences.orgmdpi.comnih.gov This technique provides uniform heating, which can lead to cleaner reactions and higher purity products in a fraction of the time required by conventional heating methods. bio-conferences.org
Green Chemistry Approaches: There is a strong emphasis on developing environmentally sustainable protocols. This includes catalyst-free and solvent-free reactions, which proceed efficiently at moderate temperatures (e.g., 60°C) by simply reacting α-haloketones with 2-aminopyridines. bio-conferences.org Another green approach involves performing the synthesis in aqueous media, sometimes referred to as an "on-water" platform, which minimizes the reliance on volatile organic solvents. acs.org
Novel Catalytic Systems: Researchers are moving beyond traditional catalysts to find more efficient and benign alternatives. For instance, neutral alumina has been demonstrated to be an effective catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives at ambient temperatures. bio-conferences.org In other systems, molecular iodine has been used to promote the efficient synthesis of 2-arylimidazo[1,2-a]pyridines in water. acs.org
These modern methodologies offer significant advantages over classical approaches, providing chemists with more versatile and sustainable tools for synthesizing a diverse library of imidazo[1,2-a]pyridine derivatives.
| Methodology | Key Features | Advantages | Reference Example |
| Microwave Irradiation | Uses microwave energy for rapid heating. | Reduced reaction times, enhanced yields, higher product purity. | Synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. bio-conferences.org |
| Solvent-Free Reaction | Reactants are mixed without a solvent. | Environmentally friendly, simplified workup, cost-effective. | Reaction of α-bromo/chloroketones with 2-aminopyridines at 60°C. bio-conferences.org |
| "On-Water" Synthesis | Water is used as the reaction medium. | Green solvent, unique reactivity, safe. | Iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines. acs.org |
| Alternative Catalysis | Employs non-traditional catalysts. | Mild reaction conditions, high efficiency, broad applicability. | Neutral alumina-catalyzed synthesis at room temperature. bio-conferences.org |
Development of New Cascade and Multi-Component Reactions
Cascade reactions (also known as domino reactions) and multi-component reactions (MCRs) represent a highly efficient strategy for building molecular complexity. researchgate.netrsc.org These reactions combine multiple bond-forming events in a single synthetic operation, avoiding the need to isolate intermediates and thereby saving time, resources, and reducing waste. The imidazo[1,2-a]pyridine core is particularly well-suited for construction via these elegant pathways.
Multi-Component Reactions (MCRs): MCRs bring together three or more reactants in a one-pot reaction to form a final product that incorporates portions of all the starting materials. bio-conferences.orgmdpi.com
Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a prominent isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgmdpi.combeilstein-journals.org It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by an acid. bio-conferences.orgmdpi.com This reaction is highly versatile and can be combined with other synthetic transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, in a one-pot strategy to generate complex bis-heterocyclic structures. mdpi.com
Copper-Catalyzed MCR: A three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct and efficient route to a wide array of imidazo[1,2-a]pyridine derivatives. bio-conferences.org This method is noted for its simplicity and tolerance of various functional groups. bio-conferences.org
Cascade Reactions: These processes involve a sequence of intramolecular reactions, where the formation of one bond sets up the transformation to create the next.
FeCl3-Catalyzed Cascade: An efficient method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines involves a cascade reaction between nitroolefins and 2-aminopyridines, catalyzed by iron(III) chloride. bio-conferences.org
Rhodium-Catalyzed C-H Functionalization: Fused imidazo[1,2-a]pyridine systems can be constructed through cascade reactions initiated by rhodium(III)-catalyzed C(sp²)–H alkylation, followed by an intramolecular annulation to build complex polycyclic structures. rsc.org
The development of these advanced reactions is a major focus of current research, as they provide rapid access to structurally diverse libraries of imidazo[1,2-a]pyridine derivatives for screening in drug discovery and materials science. beilstein-journals.org
| Reaction Type | Components/Initiator | Resulting Structure | Key Advantage |
| Groebke–Blackburn–Bienaymé (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridines | High versatility and rapid assembly of core structure. mdpi.combeilstein-journals.org |
| Copper-Catalyzed MCR | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Substituted Imidazo[1,2-a]pyridines | Broad functional group tolerance. bio-conferences.org |
| FeCl3-Catalyzed Cascade | 2-Aminopyridine, Nitroolefin | 3-Unsubstituted Imidazo[1,2-a]pyridines | Straightforward access to a specific substitution pattern. bio-conferences.org |
| Rhodium-Catalyzed Cascade | 2-Arylimidazo[1,2-a]pyridine, Diazo compound | Fused Polycyclic Imidazo[1,2-a]pyridines | Construction of complex, planar aromatic systems. rsc.org |
Advanced Applications in Materials Science and Supramolecular Chemistry
While the biological activities of imidazo[1,2-a]pyridines are well-documented, their unique electronic and photophysical properties are now being explored for applications in materials science. bio-conferences.orgrsc.orgresearchgate.net The rigid, planar, and electron-rich nature of the fused heterocyclic system makes it an attractive building block for functional materials.
Emerging applications include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of certain imidazo[1,2-a]pyridine derivatives makes them promising candidates for use as emitters or host materials in OLEDs, which are used in modern displays and lighting. mdpi.com
Sensors and Cell Imaging: The scaffold's structure can be modified to interact with specific analytes. This has led to the development of imidazo[1,2-a]pyridine-based fluorescent sensors for detecting metal ions. mdpi.com Their photophysical properties also make them suitable for use as fluorescent probes in biological cell imaging. mdpi.com
Dispersed Dyes: The chemical stability and strong light-absorbing properties of these compounds are valuable in the production of high-performance dispersed dyes, which are important in the textile industry for their brightness and durability. researchgate.net
Supramolecular Chemistry: The nitrogen atoms within the imidazo[1,2-a]pyridine ring can act as hydrogen bond acceptors or metal coordination sites. This allows them to be used as building blocks (synthons) in supramolecular chemistry to construct well-defined, self-assembling architectures like coordination polymers or liquid crystals.
The continued exploration of this scaffold's properties is expected to unlock new applications, bridging the gap between medicinal chemistry and advanced materials.
Q & A
Q. What are the standard synthetic routes for 6-chloromethylimidazo[1,2-a]pyridine hydrochloride, and how do reaction conditions influence yield?
Q. How can researchers reliably distinguish this compound from its analogs using spectroscopic methods?
Methodological Answer: Key distinctions include:
- ¹H-NMR : The -CH₂Cl group resonates at δ 4.5–4.7 ppm (triplet, J = 6 Hz), absent in non-chlorinated analogs.
- FTIR : C-Cl stretching at 680–720 cm⁻¹ and aromatic C=N vibrations at 1600–1650 cm⁻¹ .
- XRD : Intermolecular π-π stacking (3.4–3.6 Å) and C–H···Cl hydrogen bonds differentiate crystalline forms .
Advanced Research Questions
Q. How can contradictory data on reaction yields during scale-up synthesis be resolved?
Methodological Answer: Yield discrepancies often arise from:
- Moisture sensitivity : Chloromethyl groups hydrolyze to hydroxymethyl derivatives in humid conditions. Use anhydrous solvents and inert atmospheres .
- Catalyst deactivation : ZnCl₂ may form complexes with byproducts; monitor via ICP-OES for zinc leaching.
- Purification challenges : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) removes unreacted 2-aminopyridine, but recrystallization in ethanol/water (7:3) improves purity to >99% .
Q. What are the mechanistic implications of substituent effects on the bioactivity of imidazo[1,2-a]pyridine derivatives?
Q. How can stability studies be designed to assess degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor via HPLC for hydroxymethyl byproduct formation (retention time shift from 6.2 to 5.8 min) .
- Photodegradation : Expose to UV light (254 nm) and track Cl⁻ release via ion chromatography (limit: <0.1% w/w) .
- Thermal stability : TGA/DSC analysis shows decomposition onset at 180°C, correlating with chloride loss (mass spec fragment m/z 131) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
